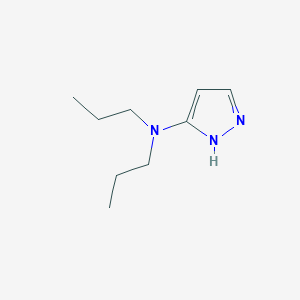
(2-Bromo-6-fluoro-3-methoxyphenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-6-fluoro-3-methoxyphenyl)methanol, referred to as 2-BF3M, is an organofluorine compound with a wide range of applications in the pharmaceutical, agrochemical, and materials industries. 2-BF3M is a versatile and important intermediate in the synthesis of various fluorinated compounds. It is a highly reactive compound, and its reactivity and selectivity depend on the nature of the substituents. Due to its unique properties, 2-BF3M has been used in various scientific research applications, and is being explored for its potential applications in the future.
Applications De Recherche Scientifique
2-BF3M has been used in various scientific research applications due to its unique properties. It has been used as a precursor for the synthesis of fluorinated compounds such as fluorinated phenols, fluorinated amines, and fluorinated alcohols. It has also been used as a reagent for the synthesis of various fluorinated compounds such as fluorinated polymers, fluorinated surfactants, and fluorinated pharmaceuticals. Additionally, 2-BF3M has been used in the synthesis of fluorinated polymers for the production of advanced materials such as fuel cells and lithium-ion batteries.
Mécanisme D'action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (2-Bromo-6-fluoro-3-methoxyphenyl)methanol . Factors such as pH, temperature, and the presence of other molecules could affect how this compound interacts with its targets and exerts its effects.
Avantages Et Limitations Des Expériences En Laboratoire
2-BF3M has several advantages for lab experiments. It is a highly reactive compound and can be used for the synthesis of various fluorinated compounds. It is also relatively inexpensive and can be synthesized from readily available starting materials. Additionally, it is a versatile compound and can be used for the synthesis of various fluorinated compounds.
However, 2-BF3M also has several limitations for lab experiments. It is a highly reactive compound and can be difficult to handle. Additionally, it is a toxic compound and should be handled with care. Furthermore, it can be difficult to obtain a pure product due to the presence of impurities.
Orientations Futures
2-BF3M has a wide range of potential applications in the future. It can be used in the synthesis of fluorinated polymers for the production of advanced materials such as fuel cells and lithium-ion batteries. Additionally, it can be used as a reagent for the synthesis of various fluorinated pharmaceuticals. Furthermore, it can be used in the synthesis of fluorinated surfactants and fluorinated amines. Finally, it can be used as a reagent for the synthesis of fluorinated phenols and fluorinated alcohols.
Méthodes De Synthèse
2-BF3M can be synthesized using several different methods. The most common method is the three-step synthesis of 2-BF3M from 2-bromo-6-fluorobenzaldehyde. The first step involves the reaction of 2-bromo-6-fluorobenzaldehyde with trimethylsilylchloride in the presence of a base such as pyridine to form the corresponding trimethylsilyl ether. The second step involves the reaction of the trimethylsilyl ether with a strong base, such as potassium tert-butoxide in the presence of 1,3-dichloro-2-propanol, to form the corresponding tert-butyl ester. The third step involves the reaction of the tert-butyl ester with a strong base, such as sodium hydride, in the presence of a solvent such as dimethylformamide to form the desired 2-BF3M.
Propriétés
IUPAC Name |
(2-bromo-6-fluoro-3-methoxyphenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrFO2/c1-12-7-3-2-6(10)5(4-11)8(7)9/h2-3,11H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGHWMPQURHQFDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)F)CO)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 3-(1H-benzo[d][1,2,3]triazol-1-yl)propanoate](/img/structure/B6358218.png)

![7-((2-(Trimethylsilyl)ethoxy)methyl)-4-chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine; 95%](/img/structure/B6358232.png)
![7-[1-(4-Chlorophenoxy)ethyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B6358234.png)



![3-Bromo-8-chloroimidazo[1,5-a]pyrazine](/img/structure/B6358257.png)

![8-Methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B6358272.png)


